molecular formula C9H9FO4 B15322770 2-(3-Fluoro-5-methoxyphenoxy)aceticacid

2-(3-Fluoro-5-methoxyphenoxy)aceticacid

Katalognummer: B15322770
Molekulargewicht: 200.16 g/mol
InChI-Schlüssel: NIRDKIPLSLYETQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoro-5-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9FO4 and a molecular weight of 200.16 g/mol . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenoxyacetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid typically involves the reaction of 3-fluoro-5-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the phenoxyacetic acid derivative .

Industrial Production Methods

In industrial settings, the production of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-5-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-5-methoxyphenoxy)acetic acid is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Fluoro-4-methoxyphenoxy)acetic acid
  • 2-(3-Fluoro-5-ethoxyphenoxy)acetic acid
  • 2-(3-Fluoro-5-methoxyphenyl)acetic acid

Uniqueness

2-(3-Fluoro-5-methoxyphenoxy)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenoxyacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H9FO4

Molekulargewicht

200.16 g/mol

IUPAC-Name

2-(3-fluoro-5-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H9FO4/c1-13-7-2-6(10)3-8(4-7)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI-Schlüssel

NIRDKIPLSLYETQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)F)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.